molecular formula C15H15NO4 B12566698 1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- CAS No. 288155-33-9

1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-

Cat. No.: B12566698
CAS No.: 288155-33-9
M. Wt: 273.28 g/mol
InChI Key: BOXFKQNPDYIMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- is an organic compound with a complex structure that includes a cyclohexanedione core substituted with a nitrophenyl methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- typically involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione with 4-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the cyclohexanedione and the nitrophenyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often require a strong nucleophile and a polar aprotic solvent.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted nitrophenyl derivatives.

Scientific Research Applications

1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: A simpler analog without the nitrophenyl group.

    2,2’-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): A structurally related compound with additional hydroxyl groups.

Uniqueness

1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- is unique due to the presence of both the cyclohexanedione core and the nitrophenyl methylene group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

288155-33-9

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

5,5-dimethyl-2-[(4-nitrophenyl)methylidene]cyclohexane-1,3-dione

InChI

InChI=1S/C15H15NO4/c1-15(2)8-13(17)12(14(18)9-15)7-10-3-5-11(6-4-10)16(19)20/h3-7H,8-9H2,1-2H3

InChI Key

BOXFKQNPDYIMFF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.